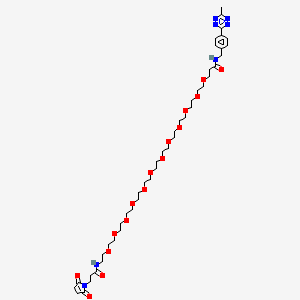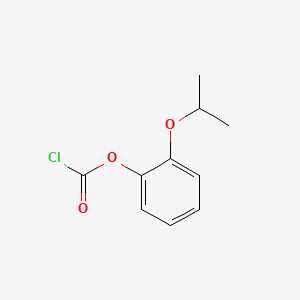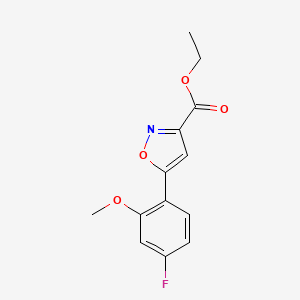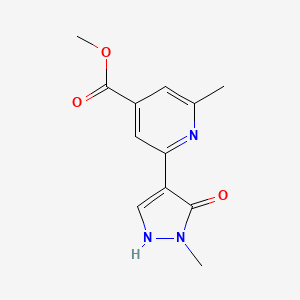
1-Chloro-4-(2,2-difluorocyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2,2-difluorocyclopropyl)benzene is an organic compound with the molecular formula C9H7ClF2 This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a difluorocyclopropyl group
Métodos De Preparación
The synthesis of 1-Chloro-4-(2,2-difluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 1-chloro-4-vinylbenzene with difluorocarbene, generated in situ from a difluoromethylene precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide and a phase-transfer catalyst like 18-crown-6 to enhance the yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
1-Chloro-4-(2,2-difluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, leading to the formation of the corresponding cyclopropylbenzene derivatives.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2,2-difluorocyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, including polymers and agrochemicals, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(2,2-difluorocyclopropyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-Chloro-4-(2,2-difluorocyclopropyl)benzene can be compared with other similar compounds such as 1-chloro-4-(trifluoromethyl)benzene and 1-chloro-4-(2,2-dibromocyclopropyl)benzene. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The presence of the difluorocyclopropyl group in this compound imparts unique properties, such as increased stability and specific biological activity, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C9H7ClF2 |
|---|---|
Peso molecular |
188.60 g/mol |
Nombre IUPAC |
1-chloro-4-(2,2-difluorocyclopropyl)benzene |
InChI |
InChI=1S/C9H7ClF2/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 |
Clave InChI |
PDSPOOKYQKWOBA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)



![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)



![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)



![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)

